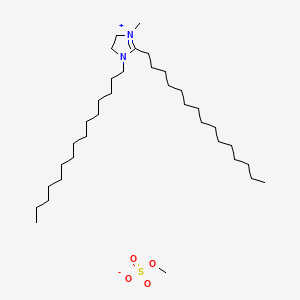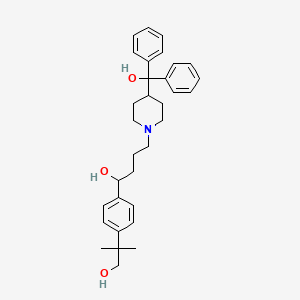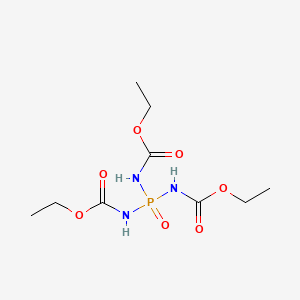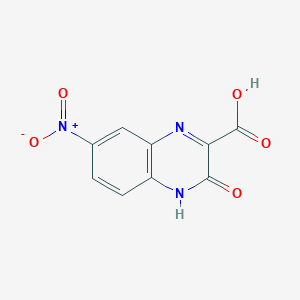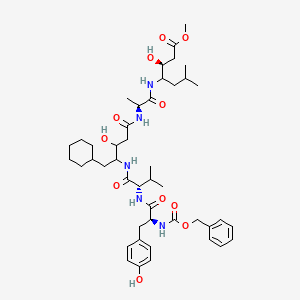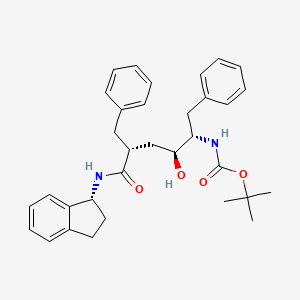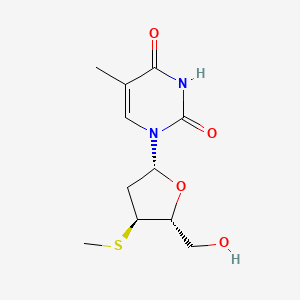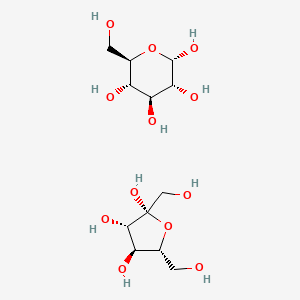
N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, substituted with a chloro and methoxy group The heptanediamine chain is diethylated, adding to the compound’s complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. The final step involves the attachment of the diethylated heptanediamine chain, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions
N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, altering the compound’s properties.
Aplicaciones Científicas De Investigación
N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making the compound a potential candidate for anticancer therapies. The chloro and methoxy substituents, along with the diethylated heptanediamine chain, contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
N(1)-(6-Chloro-2-methoxy-9-acridinyl)-N(7),N(7)-diethyl-1,7-heptanediamine can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known dye used in biological staining.
Amsacrine: An anticancer agent that also intercalates into DNA.
Proflavine: Another acridine derivative with antibacterial properties.
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7597-12-8 |
|---|---|
Fórmula molecular |
C25H34ClN3O |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylheptane-1,7-diamine |
InChI |
InChI=1S/C25H34ClN3O/c1-4-29(5-2)16-10-8-6-7-9-15-27-25-21-13-11-19(26)17-24(21)28-23-14-12-20(30-3)18-22(23)25/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,27,28) |
Clave InChI |
XDESOPZVFRSNRT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)


